molecular formula C19H15F3N4O2 B2354309 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline CAS No. 2097894-71-6

2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline

Cat. No.: B2354309
CAS No.: 2097894-71-6
M. Wt: 388.35
InChI Key: NGGSAJFBLHXDHF-UHFFFAOYSA-N
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Description

“2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP and its intermediates are characterized by the presence of a fluorine atom and a carbon-containing pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives, such as “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .

Mechanism of Action

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines (tfmps), are widely used in the agrochemical and pharmaceutical industries . They are known to interact with a variety of biological targets, contributing to their diverse applications .

Mode of Action

The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence the compound’s interaction with its targets, leading to various changes in biological systems .

Biochemical Pathways

Tfmp derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and biological systems involved .

Pharmacokinetics

The presence of the pyrrolidine ring in similar compounds has been shown to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . These properties can significantly impact the bioavailability of the compound .

Result of Action

Tfmp derivatives are known to exhibit a variety of biological activities, which can result in diverse molecular and cellular effects . For example, many TFMP derivatives are used in the protection of crops from pests, indicating their potential to influence cellular processes in these organisms .

Advantages and Limitations for Lab Experiments

2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline has several advantages for lab experiments. It is a selective antagonist of the 5-HT3 receptor, which makes it a valuable tool to study the role of serotonin in various physiological and biochemical processes. It is also relatively easy to synthesize and has good stability. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. It also has some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline in scientific research. One area of interest is the role of serotonin in the gut-brain axis and its implications for various diseases such as irritable bowel syndrome and obesity. This compound has also been shown to have potential therapeutic effects in various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new analogs of this compound with improved pharmacological properties.

Synthesis Methods

2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline can be synthesized using various methods. One of the most commonly used methods is the reaction of 6-(Trifluoromethyl)pyridine-3-carboxylic acid with pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain the intermediate product 1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidine-3-carboxylic acid. This intermediate is then reacted with 2-bromoquinoxaline in the presence of a base such as potassium carbonate to obtain this compound.

Scientific Research Applications

2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline is widely used in scientific research to study the role of serotonin in various physiological and biochemical processes. It is commonly used as a tool to block the serotonin receptor and investigate its effects on different systems. This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties.

Properties

IUPAC Name

(3-quinoxalin-2-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2/c20-19(21,22)16-6-5-12(9-24-16)18(27)26-8-7-13(11-26)28-17-10-23-14-3-1-2-4-15(14)25-17/h1-6,9-10,13H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGSAJFBLHXDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CN=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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